molecular formula C17H16ClN5O2S B4977109 2-{[4-ALLYL-5-(2-METHYL-3-FURYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-(5-CHLORO-2-PYRIDINYL)ACETAMIDE

2-{[4-ALLYL-5-(2-METHYL-3-FURYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-(5-CHLORO-2-PYRIDINYL)ACETAMIDE

Cat. No.: B4977109
M. Wt: 389.9 g/mol
InChI Key: NIYBRUWQTRPWCF-UHFFFAOYSA-N
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Description

2-{[4-Allyl-5-(2-methyl-3-furyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-chloro-2-pyridinyl)acetamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique structure that combines a triazole ring, a furan ring, and a pyridine ring, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-Allyl-5-(2-methyl-3-furyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-chloro-2-pyridinyl)acetamide typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.

    Introduction of the Furan Ring: The furan ring is introduced via a Friedel-Crafts acylation reaction, where an acyl chloride reacts with a furan derivative in the presence of a Lewis acid catalyst.

    Attachment of the Allyl Group: The allyl group is attached through an allylation reaction, often using allyl bromide and a base such as potassium carbonate.

    Formation of the Sulfanyl Linkage: The sulfanyl linkage is formed by reacting the triazole-furan intermediate with a thiol compound.

    Attachment of the Pyridine Ring: The final step involves coupling the intermediate with a pyridine derivative, typically using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the allyl group, leading to the formation of epoxides or aldehydes.

    Reduction: Reduction reactions can target the triazole ring or the furan ring, potentially leading to the formation of dihydro derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chloro group on the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products Formed

    Oxidation: Epoxides, aldehydes, or carboxylic acids.

    Reduction: Dihydro derivatives of the triazole or furan rings.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

2-{[4-Allyl-5-(2-methyl-3-furyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-chloro-2-pyridinyl)acetamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as an antimicrobial, antifungal, or anticancer agent due to its unique structure and functional groups.

    Pharmacology: The compound is investigated for its interactions with biological targets, including enzymes and receptors.

    Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-{[4-Allyl-5-(2-methyl-3-furyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-chloro-2-pyridinyl)acetamide involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, potentially disrupting their normal function.

    Receptor Binding: It may bind to receptors on cell surfaces, modulating signal transduction pathways and affecting cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • **2-{[4-Allyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxy-5-methylphenyl)acetamide
  • **2-{[4-Allyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide

Uniqueness

The uniqueness of 2-{[4-Allyl-5-(2-methyl-3-furyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-chloro-2-pyridinyl)acetamide lies in its combination of a triazole ring, a furan ring, and a pyridine ring, which imparts distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable subject for further research.

Properties

IUPAC Name

N-(5-chloropyridin-2-yl)-2-[[5-(2-methylfuran-3-yl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClN5O2S/c1-3-7-23-16(13-6-8-25-11(13)2)21-22-17(23)26-10-15(24)20-14-5-4-12(18)9-19-14/h3-6,8-9H,1,7,10H2,2H3,(H,19,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIYBRUWQTRPWCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CO1)C2=NN=C(N2CC=C)SCC(=O)NC3=NC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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